molecular formula C9H8O2 B167492 BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID CAS No. 1708-58-3

BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID

Katalognummer: B167492
CAS-Nummer: 1708-58-3
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: UIGHTYFBHFXDLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BICYCLO[420]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID is an organic compound with a unique bicyclic structure This compound is part of the bicyclo[420]octa-triene family, which is known for its strained ring system and interesting chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method is the cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require the use of a catalyst, such as a rhodium complex, and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo substitution reactions, where the hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID has several scientific research applications:

Wirkmechanismus

The mechanism by which bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. Additionally, the strained ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: Similar bicyclic structure but lacks the carboxylic acid group.

    Benzocyclobutene: Another bicyclic compound with a different ring system and reactivity.

    Bicyclo[4.2.0]octa-2,4,7-triene: A structural isomer with different positions of double bonds.

Uniqueness

BICYCLO[42The strained ring system also contributes to its distinct chemical behavior, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

1708-58-3

Molekularformel

C9H8O2

Molekulargewicht

148.16 g/mol

IUPAC-Name

bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid

InChI

InChI=1S/C9H8O2/c10-9(11)8-3-1-2-6-4-5-7(6)8/h1-3H,4-5H2,(H,10,11)

InChI-Schlüssel

UIGHTYFBHFXDLP-UHFFFAOYSA-N

SMILES

C1CC2=C1C=CC=C2C(=O)O

Kanonische SMILES

C1CC2=C1C=CC=C2C(=O)O

Synonyme

Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid (7CI,9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.